1,1,3,3-Tetrafluorobutane
Description
1,1,3,3-Tetrafluorobutane is a fluorinated alkane with the molecular formula C₄H₆F₄. It features fluorine atoms substituted at the 1st and 3rd carbon positions of the butane chain. Fluorinated alkanes are notable for their chemical stability, low flammability, and applications in refrigeration, solvents, and pharmaceutical synthesis. The symmetric placement of fluorine atoms in this compound may influence its dipole moment, boiling point, and reactivity compared to asymmetrically substituted isomers .
Properties
CAS No. |
625-09-2 |
|---|---|
Molecular Formula |
C4H6F4 |
Molecular Weight |
130.08 g/mol |
IUPAC Name |
1,1,3,3-tetrafluorobutane |
InChI |
InChI=1S/C4H6F4/c1-4(7,8)2-3(5)6/h3H,2H2,1H3 |
InChI Key |
GILFNDOWDFBFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
1,1,3,3-Tetrafluorobutane can be synthesized through several methods. One common approach involves the fluorination of butane derivatives. For instance, the reaction of 1,1,3,3-tetrachlorobutane with hydrogen fluoride (HF) under controlled conditions can yield this compound. The reaction typically requires a catalyst, such as antimony pentachloride, and is conducted at elevated temperatures and pressures to ensure complete fluorination .
Chemical Reactions Analysis
1,1,3,3-Tetrafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Dehydrohalogenation: This reaction involves the removal of hydrogen fluoride (HF) to form unsaturated fluorinated compounds.
Common reagents used in these reactions include hydrogen fluoride, catalysts like antimony pentachloride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,3,3-Tetrafluorobutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology and Medicine: The compound’s fluorinated nature makes it useful in the development of pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism by which 1,1,3,3-tetrafluorobutane exerts its effects depends on the specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. For instance, in dehydrohalogenation reactions, the presence of fluorine atoms can stabilize the transition state, facilitating the removal of hydrogen fluoride .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 1,1,1,3-Tetrafluorobutane
- Structure : Fluorines at positions 1,1,1,3 (CAS 86884-13-1) .
- Key Differences : The asymmetric fluorine distribution in 1,1,1,3-Tetrafluorobutane increases polarity compared to the symmetric 1,1,3,3-isomer. This may lead to higher boiling points and stronger intermolecular forces.
- Applications : Used as intermediates or building blocks in organic synthesis .
Cyclic Derivatives: 1,1,3,3-Tetrafluorocyclobutane
- Structure : A cyclic analog with fluorines on the cyclobutane ring .
- Key Differences : The ring strain in cyclobutane derivatives reduces thermal stability but enhances reactivity in ring-opening reactions. Cyclic fluorocarbons often exhibit higher density and melting points than linear analogs due to restricted molecular motion .
Hydroxyl-containing Derivatives: 2,2,3,3-Tetrafluorobutane-1,4-diol
- Structure : Contains hydroxyl groups at terminal carbons and fluorines at positions 2,2,3,3 .
- Key Differences : Hydrogen bonding via O–H⋯O and C–H⋯F interactions dominates its molecular packing, leading to crystalline solid states. Such compounds are pivotal in designing fluorinated polymers or solvents with tailored solubility .
Shorter-chain Analogs: 1,1,1,2-Tetrafluoroethane (HFC-134a)
- Structure : A two-carbon chain with fluorines at positions 1,1,1,2 .
- Key Differences: Shorter chains reduce molecular weight, resulting in lower boiling points (−26°C for HFC-134a).
Branched Fluorocarbons: 1,1,1-Trifluoro-3-methylbutane
- Structure : Branched chain with trifluoromethyl and methyl groups .
- Key Differences : Branching lowers boiling points compared to linear isomers. The electron-withdrawing trifluoromethyl group enhances acidity of adjacent hydrogens, influencing reactivity in substitution reactions .
Data Tables
Table 1: Structural and Physical Properties of Selected Fluorinated Compounds
*Calculated based on analogous compounds.
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